molecular formula C27H54O13 B1673958 Hydroxy-PEG10-t-butyl ester CAS No. 778596-26-2

Hydroxy-PEG10-t-butyl ester

Cat. No. B1673958
CAS RN: 778596-26-2
M. Wt: 586.7 g/mol
InChI Key: AEEGJXDZOJNBIY-UHFFFAOYSA-N
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Description

Hydroxy-PEG10-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . It is used as an uncleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and can be conjugated to Paclitaxel or docetaxel .


Synthesis Analysis

The t-butyl protected carboxyl group of Hydroxy-PEG10-t-butyl ester can be deprotected under acidic conditions . This property enables its use in various chemical reactions and makes it a valuable intermediate in the synthesis of various useful compounds .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG10-t-butyl ester is C27H54O13 and it has a molecular weight of 586.7 g/mol . The canonical SMILES representation is CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .


Chemical Reactions Analysis

The hydroxyl group of Hydroxy-PEG10-t-butyl ester enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Hydroxy-PEG10-t-butyl ester is a colorless oily matter . It is soluble in DCM, DMF, DMSO, and water . It has a density of 1.1±0.1 g/cm3 . The compound has a boiling point of 611.7±50.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Carrier

Hydroxy-PEG10-t-butyl ester exhibits excellent biocompatibility and water solubility, making it an ideal molecular carrier . By covalently linking with molecules, it can effectively improve solubility and stability in the body, thereby enhancing bioavailability and therapeutic effects .

Reduction of Immunogenicity and Non-specific Adsorption

The flexibility and hydrophilicity of the PEG chain in Hydroxy-PEG10-t-butyl ester can effectively reduce immunogenicity and non-specific adsorption during the transport process, thereby reducing the side effects of molecules .

Material Science Applications

In the field of material science, Hydroxy-PEG10-t-butyl ester has wide application value . Due to its unique chemical structure, it can act as a modifier for polymer materials, improving the surface properties and processing performance of materials .

Enhancing Biocompatibility of Materials

Hydroxy-PEG10-t-butyl ester can enhance the hydrophilicity and biocompatibility of materials, making the materials have better application prospects in the field of biomedical .

Cross-linking Agent

Hydroxy-PEG10-t-butyl ester can also act as a cross-linking agent, participating in the cross-linking reaction of polymer materials, improving the mechanical properties and stability of materials .

Drug Development

In terms of chemical reactions, Hydroxy-PEG10-t-butyl ester exhibits high activity and selectivity . It can react with various compounds to form stable chemical bonds, thereby achieving modification and modification of target molecules . This reactivity makes it widely applicable in fields such as drug development .

Synthesis of Innovative Drug Candidates

In the realm of pharmaceutical research, Hydroxy-PEG10-t-butyl ester shines as a versatile building block for the synthesis of innovative drug candidates . Its PEG moiety and tert-butyl ester functionality offer a unique platform for the development of targeted therapies, potentially addressing a wide range of health conditions .

Antibody-Drug Conjugates (ADCs) Synthesis

Hydroxy-PEG10-t-butyl ester is an uncleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It can be conjugated to Paclitaxel or docetaxel .

Mechanism of Action

Target of Action

Hydroxy-PEG10-t-butyl ester, also known as Hydroxy-PEG10-Boc, is a compound with a unique chemical structure that combines the characteristics of polyethylene glycol (PEG) and tert-butyl ester . This compound is primarily used as a molecular carrier due to its excellent biocompatibility and water solubility .

Mode of Action

The compound exhibits high reactivity and selectivity in chemical reactions . It can form stable chemical bonds with various compounds, thereby achieving modification and alteration of target molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

It’s known that the compound can effectively improve solubility and stability within the body, thereby enhancing bioavailability and therapeutic effects .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property, along with the compound’s biocompatibility, allows it to exist stably in water and easily interact with other biomolecules . The tert-butyl ester group provides it with good stability and thermal stability, allowing it to maintain its chemical structure integrity under various conditions .

Result of Action

The compound’s action results in improved solubility and stability of the target molecules within the body, thereby enhancing their bioavailability and therapeutic effects . Additionally, the flexibility and hydrophilicity of the PEG chain allow the compound to effectively reduce immunogenicity and non-specific adsorption during the transmission process, reducing the side effects of the molecule .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound at -20°C as much as possible for better stability . If conditions permit, the material can be treated under inert gas to obtain better stability of the reagent .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGJXDZOJNBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG10-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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